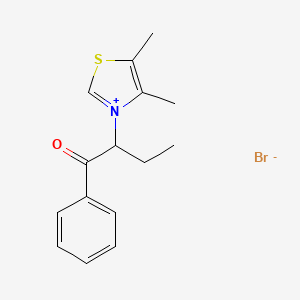
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a hexyl group at the 10th position and a nitropyridinyl group at the 3rd position, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine typically involves multi-step organic reactions. The starting materials often include phenothiazine, hexyl bromide, and 5-nitropyridine. The synthesis may proceed through the following steps:
Alkylation: Phenothiazine is reacted with hexyl bromide in the presence of a base such as potassium carbonate to introduce the hexyl group at the 10th position.
Nitration: The resulting compound is then subjected to nitration using a nitrating agent like nitric acid to introduce the nitro group at the 5th position of the pyridine ring.
Coupling Reaction: Finally, the nitropyridine derivative is coupled with the alkylated phenothiazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, alkylating agents, or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying cellular processes due to its structural similarity to biologically active phenothiazines.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine would depend on its specific application. In medicinal chemistry, phenothiazines typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine receptors. The presence of the hexyl and nitropyridinyl groups may influence the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antiemetic and antihistamine phenothiazine.
Thioridazine: Another antipsychotic phenothiazine with a different substitution pattern.
Uniqueness
10-Hexyl-3-(5-nitropyridin-2-yl)-10H-phenothiazine is unique due to the specific combination of the hexyl and nitropyridinyl groups, which may confer distinct chemical and biological properties compared to other phenothiazines. This uniqueness could potentially lead to novel applications and therapeutic benefits.
Propriétés
Numéro CAS |
880146-63-4 |
|---|---|
Formule moléculaire |
C23H23N3O2S |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
10-hexyl-3-(5-nitropyridin-2-yl)phenothiazine |
InChI |
InChI=1S/C23H23N3O2S/c1-2-3-4-7-14-25-20-8-5-6-9-22(20)29-23-15-17(10-13-21(23)25)19-12-11-18(16-24-19)26(27)28/h5-6,8-13,15-16H,2-4,7,14H2,1H3 |
Clé InChI |
HZAORVBWLKDTPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C2=C(C=C(C=C2)C3=NC=C(C=C3)[N+](=O)[O-])SC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)



![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)
![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)

![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)

